1-Bromo-3-methylpentane
Overview
Description
1-Bromo-3-methylpentane is a branched-chain alkyl bromide, which is a type of organic compound that includes a bromine atom attached to a carbon chain. The presence of the bromine atom makes it a reactive species, suitable for various chemical transformations and syntheses. The compound's structure and reactivity are influenced by the bromine atom's position and the methyl group's branching.
Synthesis Analysis
The synthesis of 1-Bromo-3-methylpentane can be inferred from the related work on 1-bromoallenes, where hydrobromic acid reacts with 3-methylpent-1-yn-3-ol in the presence of cuprous bromide, following first-order kinetics . Additionally, the formation of 1-bromobicyclo[1.1.1]pentane through solvolysis, which proceeds faster than t-butyl bromide in aqueous ethanol, suggests that 1-Bromo-3-methylpentane could also be synthesized through similar solvolytic methods .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methylpentane can be analyzed through vibrational spectroscopy, as demonstrated in studies of similar compounds like 1-bromo-3-methylbutane and 1-bromo-4-methylpentane. These studies involve liquid-state IR and Raman spectra, as well as solid-state IR spectra, to determine the presence of different conformers in various states . Rotational isomerism studies, such as those conducted on 1-bromo-3-methyl-pentane, provide insights into the enthalpy differences and potential barriers to internal rotation, which are crucial for understanding the molecular dynamics of such compounds .
Chemical Reactions Analysis
1-Bromo-3-methylpentane is expected to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the reaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane, which is structurally related, leads to 1,3-dehydrobromination and the formation of [1.1.1]propellane . This indicates that 1-Bromo-3-methylpentane could undergo similar elimination reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-methylpentane can be deduced from studies on similar brominated compounds. For example, dielectric relaxation studies of 3-bromopentane in mixtures with 3-methylpentane reveal the dynamics of glass-forming liquids and the relaxation behavior of molecules in such mixtures . These studies provide valuable information on the dielectric properties and relaxation times, which are important physical properties that can also be relevant to 1-Bromo-3-methylpentane.
Scientific Research Applications
Vibrational Analysis
Research has been conducted on the vibrational analysis of tertiary alkyl bromides, including 1-bromo-3-methylpentane. Studies have focused on understanding the infrared spectra of these compounds, analyzing their conformational structures, and providing vibrational assignments (Crowder, Richardson, & Gross, 1980).
Solvolysis Mechanisms
The solvolysis of tertiary bromoalkanes, a group that includes 1-bromo-3-methylpentane, has been extensively studied. This research provides insights into the reaction mechanisms and the influence of nucleophilic solvent participation in the solvolysis process (Kwang‐ting Liu, Su-Jiun Hou, & Meng-Lin Tsao, 2009).
Dielectric Relaxation Studies
Dielectric relaxation studies of alkyl bromides, including 1-bromo-3-methylpentane, have been conducted. These studies analyze the dynamic behavior of these compounds, particularly in mixtures, to understand their molecular interactions and relaxation behaviors (Huang, Shahriari, & Richert, 2005).
Chemical Synthesis Applications
1-Bromo-3-methylpentane has been utilized in the synthesis of various compounds, demonstrating its versatility as a reagent in organic synthesis. This includes the preparation of sterically congested β-diketones through reactions with copper(II) complexes (Lloris, Marquet, & Moreno-Mañas, 1990).
Kinetic Studies
Kinetic studies have been performed on secondary alkyl bromides, including 1-bromo-3-methylpentane. These studies help in understanding the elimination kinetics of these compounds in the gas phase, providing valuable information for chemical reaction engineering (Chuchani, Martín, Rotinov, & Dominguez, 1990).
Toxicological Research
While 1-bromo-3-methylpentane itself may not have been the subject of extensive toxicological research, related compounds like 3-methylpentane have been studied for their inhalation toxicity, providing a context for understanding the safety aspects of similar compounds (Chung, Shin, Han, & Lee, 2016).
Glass Transition Studies
The study of glass transitions in compounds like 1-propanol and 3-methylpentane, which are structurally related to 1-bromo-3-methylpentane, offers insights into the physical properties of these types of compounds under various conditions (Takahara, Yamamuro, & Suga, 1994).
properties
IUPAC Name |
1-bromo-3-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCBJLCTOTLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871394 | |
Record name | 1-Bromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylpentane | |
CAS RN |
51116-73-5 | |
Record name | 1-Bromo-3-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51116-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.